molecular formula C5H9ClO2 B053291 5-Chlorovaleric acid CAS No. 1119-46-6

5-Chlorovaleric acid

Cat. No.: B053291
CAS No.: 1119-46-6
M. Wt: 136.58 g/mol
InChI Key: YSXDKDWNIPOSMF-UHFFFAOYSA-N
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Description

5-Chlorovaleric acid: is an organic compound with the molecular formula C5H9ClO2 5-Chloropentanoic acid . This compound is a derivative of valeric acid, where a chlorine atom is substituted at the fifth carbon position. It is a colorless to light yellow liquid with a molecular weight of 136.58 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1,4-Dichlorobutane and Sodium Cyanide: 5-Chlorovaleric acid can be synthesized by reacting 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.

    From 1-Bromo-3-Chloropropane and Diethyl Malonate: Another method involves reacting 1-bromo-3-chloropropane with diethyl malonate in the presence of potassium carbonate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Concentrated hydrochloric acid is commonly used for hydrolysis reactions.

    Substitution Reactions: Amines, alcohols, and mercaptans are typical reagents used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    5-Bromovaleric Acid: Similar to 5-Chlorovaleric acid but with a bromine atom instead of chlorine.

    4-Chlorobutyric Acid: A shorter chain analog with the chlorine atom at the fourth carbon position.

    5-Chlorovaleroyl Chloride: The acid chloride derivative of this compound.

Uniqueness:

Properties

IUPAC Name

5-chloropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXDKDWNIPOSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149767
Record name 5-Chlorovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-46-6
Record name 5-Chloropentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorovaleric acid
Source European Chemicals Agency (ECHA)
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Record name 5-CHLOROVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 5-chlorovaleric acid in chemical synthesis?

A1: this compound serves as a versatile building block in various synthetic applications. For instance, it is utilized in the synthesis of carboxyalkyl chitosan derivatives. [] These derivatives demonstrate improved solubility in various solvents and exhibit enhanced antibacterial activity compared to unmodified chitosan. [] Additionally, this compound plays a crucial role in synthesizing a hapten for generating monoclonal antibodies against L-hydroxyproline, a marker for hydrolyzed animal protein in food. []

Q2: Can you explain the role of this compound in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride?

A2: this compound is not directly used in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride. The process starts with 1,4-dichlorobutane reacting with sodium cyanide to yield 5-chlorovaleronitrile and adiponitrile. [] These nitriles are then hydrolyzed to this compound and adipic acid, respectively. [] Finally, both acids react with thionyl chloride to produce the desired 5-chloro-valeryl chloride and adipoyl chloride. []

Q3: How does this compound contribute to the study of cooperative hydrogen bonds in macromolecules?

A3: this compound serves as a univalent hydrogen bond donor in studies investigating cooperative hydrogen bonding. Researchers compared its interaction with poly(4-vinylpyridine) (PVP) to that of bivalent donors like glutaric and adipic acid. [] This comparison helped determine the extent of hydrogen bond cooperativity, which is influenced by factors like the proximity effect. []

Q4: What insights did the study on methacrylate polymers reveal about the reactivity of this compound?

A4: In a study on methacrylate polymers, this compound reacted with ethyl α-chloromethylacrylate to form an ester derivative in a single-step process. [] This derivatization facilitated the synthesis of novel methacrylate polymers, highlighting the reactivity of this compound's carboxylic acid group towards esterification. []

Q5: Has this compound been identified in natural sources?

A5: Yes, this compound was identified as one of the constituents in the leaves and roots of Combretum paniculatum. [] This plant is traditionally used for its medicinal properties in treating various ailments, including diarrhea, dysentery, and liver issues. []

Q6: Are there any environmental concerns regarding dipyridine derivatives synthesized using this compound?

A6: Research indicates that dipyridine derivatives, including those synthesized using this compound, can pose environmental risks due to their widespread use. [] Studies have investigated the use of activated carbon as a potential adsorbent for removing these compounds from aqueous solutions. []

Q7: What is the structural characterization of this compound?

A7: this compound has the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol. While the provided research doesn't offer detailed spectroscopic data, its structure can be characterized by techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR).

Q8: What are the potential future research directions for this compound?

A8: Further research could explore the optimization of the simultaneous synthesis of 5-chloro-valeryl chloride and adipoyl chloride using this compound as an intermediate to improve yields and minimize waste. [] Investigating the potential of this compound derivatives as antibacterial agents, building upon the findings with carboxyalkyl chitosan derivatives, is another promising area. []

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